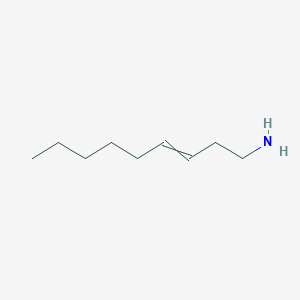

Non-3-en-1-amine

Description

Structure

3D Structure

Properties

CAS No. |

150171-97-4 |

|---|---|

Molecular Formula |

C9H19N |

Molecular Weight |

141.25 g/mol |

IUPAC Name |

non-3-en-1-amine |

InChI |

InChI=1S/C9H19N/c1-2-3-4-5-6-7-8-9-10/h6-7H,2-5,8-10H2,1H3 |

InChI Key |

KRMSJPQILNAVKC-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC=CCCN |

Origin of Product |

United States |

Reactivity and Mechanistic Investigations of Non 3 En 1 Amine

Nucleophilic Reactivity of the Primary Amine Moiety

The lone pair of electrons on the nitrogen atom of the primary amine group imparts nucleophilic character, making it susceptible to attack by various electrophiles. libretexts.org This reactivity is fundamental to the formation of a wide array of functional groups and molecular architectures.

Electrophilic Addition Reactions with Carbonyl Compounds and Alkyl Halides

Primary amines, such as non-3-en-1-amine, readily react with carbonyl compounds (aldehydes and ketones) and alkyl halides. libretexts.org The reaction with alkyl halides, specifically primary alkyl halides, proceeds via an S(_N)2 mechanism to yield secondary amines. msu.edu However, these reactions can be challenging to control and may result in a mixture of products due to multiple alkylations. openstax.orgmasterorganicchemistry.com

The reaction with carbonyl compounds involves the nucleophilic addition of the amine to the carbonyl carbon. libretexts.orglibretexts.org This initial addition is followed by a series of proton transfer steps to form a carbinolamine, which then eliminates a molecule of water to form an imine. libretexts.orgorgoreview.com

Acylation and Sulfonylation Mechanisms

Acylation: Primary amines can be acylated by reacting with acid chlorides or acid anhydrides to form amides. openstax.orgchemistrystudent.comlibretexts.orgsavemyexams.com This reaction is a nucleophilic acyl substitution. openstax.org The amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent. savemyexams.com This is typically followed by the elimination of a leaving group, such as a chloride ion. chemistrystudent.com The reaction is often carried out in the presence of a base to neutralize the hydrogen chloride (HCl) that is formed. libretexts.org Over-acylation is generally not an issue because the resulting amide is less nucleophilic than the starting amine. libretexts.org

Sulfonylation: The reaction of primary amines with sulfonyl chlorides yields sulfonamides. slideshare.net This transformation can proceed through two main mechanisms. The first is a direct sulfonylation where an added base facilitates the reaction. The second involves a nucleophilic addition-type mechanism where a stable intermediate is formed between the sulfonyl group and an additive, such as 4-dimethylaminopyridine (B28879) (DMAP). beilstein-journals.org This intermediate makes the sulfonyl group a better electrophile, thus facilitating the attack by the primary amine. beilstein-journals.org

Formation of Imine, Thiourea (B124793), and Amide Linkages

Imine Formation: The reaction of a primary amine with an aldehyde or ketone results in the formation of an imine, which contains a carbon-nitrogen double bond (C=N). orgoreview.commasterorganicchemistry.comjove.com This condensation reaction involves the elimination of a water molecule. orgoreview.commasterorganicchemistry.com The process is reversible and typically acid-catalyzed. orgoreview.comjove.com The mechanism begins with the nucleophilic attack of the amine on the carbonyl carbon, followed by proton transfers to form a carbinolamine intermediate. libretexts.orgorgoreview.com Subsequent protonation of the hydroxyl group turns it into a good leaving group (water), which is then eliminated to form an iminium ion. Deprotonation of the nitrogen yields the final imine product. libretexts.org

Thiourea Formation: Thioureas can be synthesized from primary amines through various methods. One common approach involves the reaction of a primary amine with carbon disulfide. organic-chemistry.orgtandfonline.comorganic-chemistry.org This can be promoted by an isocyanide, leading to the formation of symmetrical thiourea derivatives. tandfonline.com Another method involves the reaction of primary amines with thiophosgene (B130339) or isothiocyanates, though these reagents are hazardous. tandfonline.com More environmentally friendly methods utilize the reaction of amines with carbon disulfide in an aqueous medium. organic-chemistry.orgorganic-chemistry.org

Amide Formation: As previously discussed in the acylation section, amides are readily formed from the reaction of primary amines with acyl chlorides or acid anhydrides. chemistrystudent.comlibretexts.orgsavemyexams.com This nucleophilic acyl substitution reaction is a robust and widely used method for creating amide bonds. openstax.org The use of a primary amine results in the formation of a secondary amide. chemistrystudent.com

Carbon Dioxide Capture and Carbamate Formation Kinetics

Primary amines, including by extension this compound, can react reversibly with carbon dioxide (CO(_2)). mdpi.comrsc.org This reaction is central to amine-based carbon capture technologies. rsc.orgpentair.comwikipedia.org The mechanism involves the formation of a zwitterionic intermediate, which then leads to the formation of a carbamate. rsc.orgtubitak.gov.tr

Reactivity of the Terminal Alkene Moiety

The carbon-carbon double bond in this compound is a region of high electron density, making it susceptible to attack by electrophiles. savemyexams.com This reactivity is characteristic of alkenes and leads to various addition reactions. chemistrysteps.com

Electrophilic Addition Reactions (e.g., Halogenation, Hydrohalogenation, Hydration)

Halogenation: Alkenes react with halogens (e.g., Br(_2), Cl(_2)) in an electrophilic addition reaction to form dihaloalkanes. savemyexams.comsavemyexams.com The reaction proceeds by the attack of the alkene's π electrons on the halogen, leading to the formation of a cyclic halonium ion intermediate. lasalle.edu The halide ion then attacks this intermediate from the opposite side, resulting in an anti-addition product. lasalle.edu This reaction occurs readily at room temperature. savemyexams.comsavemyexams.com

Hydrohalogenation: The addition of hydrogen halides (e.g., HBr, HCl) to alkenes yields haloalkanes. savemyexams.comsavemyexams.comwikipedia.orgleah4sci.compressbooks.pub This is also an electrophilic addition reaction. savemyexams.comwikipedia.org The reaction is initiated by the attack of the alkene on the electrophilic hydrogen of the hydrogen halide. leah4sci.compressbooks.pub This forms a carbocation intermediate, which is then attacked by the halide ion. chemistrysteps.comleah4sci.com For unsymmetrical alkenes, the addition follows Markovnikov's rule, where the hydrogen adds to the carbon with more hydrogen substituents, and the halogen adds to the more substituted carbon, proceeding through the more stable carbocation intermediate. chemistrysteps.comwikipedia.orgleah4sci.combyjus.com

Hydration: In the presence of an acid catalyst, such as sulfuric acid or phosphoric acid, water can add across the double bond of an alkene to form an alcohol. savemyexams.comperiodicchemistry.com This electrophilic addition reaction begins with the protonation of the alkene to form a carbocation intermediate. periodicchemistry.comlibretexts.org A water molecule then acts as a nucleophile, attacking the carbocation. lasalle.eduperiodicchemistry.com Deprotonation of the resulting oxonium ion yields the alcohol and regenerates the acid catalyst. lasalle.eduperiodicchemistry.com The addition of water also follows Markovnikov's rule. chemistrysteps.comperiodicchemistry.com The reaction is reversible and favored at lower temperatures. libretexts.org

Interactive Data Tables

Table 1: Summary of Reactions of the Primary Amine Moiety

| Reaction Type | Reagents | Product |

| Alkylation | Alkyl Halides | Secondary Amine |

| Reaction with Carbonyls | Aldehydes, Ketones | Imine |

| Acylation | Acyl Chlorides, Acid Anhydrides | Secondary Amide |

| Sulfonylation | Sulfonyl Chlorides | Sulfonamide |

| Thiourea Formation | Carbon Disulfide | Thiourea |

| CO(_2) Capture | Carbon Dioxide | Carbamate |

Table 2: Summary of Reactions of the Alkene Moiety

| Reaction Type | Reagents | Product | Regioselectivity |

| Halogenation | Halogens (Br(_2), Cl(_2)) | Dihaloalkane | N/A |

| Hydrohalogenation | Hydrogen Halides (HBr, HCl) | Haloalkane | Markovnikov |

| Hydration | Water, Acid Catalyst | Alcohol | Markovnikov |

Derivatization and Functionalization Strategies

Amine Functionalization Pathways

The primary amine group serves as a key site for nucleophilic reactions, enabling the formation of new carbon-nitrogen and heteroatom-nitrogen bonds. These transformations are fundamental in constructing more complex molecular frameworks.

The primary amine of Non-3-en-1-amine can be readily converted into secondary and tertiary amines through N-alkylation reactions. A highly effective method for this transformation is reductive amination. wikipedia.orgmasterorganicchemistry.com This process involves the reaction of the primary amine with an aldehyde or a ketone to form an intermediate imine, which is then reduced in situ to the corresponding secondary amine. libretexts.org Common reducing agents for this one-pot synthesis include sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are selective for the imine in the presence of the carbonyl compound. masterorganicchemistry.comharvard.edu The synthesis of tertiary amines can be achieved by starting with a secondary amine and performing a second reductive amination. masterorganicchemistry.comyoutube.com

Direct alkylation with alkyl halides is another pathway, though it can be more difficult to control, often resulting in a mixture of mono- and dialkylated products, as well as the potential for quaternization. masterorganicchemistry.comlibretexts.org

| Reactant (Aldehyde/Ketone) | Reducing Agent | Product (Substituted Amine) | Product Class |

|---|---|---|---|

| Formaldehyde | NaBH₃CN | N-methylthis compound | Secondary Amine |

| Acetone | NaBH(OAc)₃ | N-isopropylthis compound | Secondary Amine |

| Benzaldehyde | NaBH₃CN | N-benzylthis compound | Secondary Amine |

| N-methylthis compound + Formaldehyde | NaBH₃CN | N,N-dimethylthis compound | Tertiary Amine |

Amides are synthesized from this compound through acylation reactions. The most direct methods involve the reaction of the amine with highly reactive carboxylic acid derivatives like acyl chlorides or acid anhydrides. chemguide.co.uk The reaction with an acyl chloride, such as ethanoyl chloride, is typically vigorous and results in the formation of an N-substituted amide and hydrogen chloride. chemguide.co.ukchemguide.co.ukdocbrown.info An excess of the amine or the addition of a non-nucleophilic base is required to neutralize the HCl byproduct. chemguide.co.uklibretexts.org

Sulfonamides, which are important bioisosteres of amides, are prepared by reacting this compound with a sulfonyl chloride (e.g., benzenesulfonyl chloride) in the presence of a base like pyridine (B92270) or triethylamine. acs.orgcbijournal.com This reaction involves the nucleophilic attack of the amine on the sulfur atom of the sulfonyl chloride, leading to the formation of a stable S-N bond. rsc.org

| Acylating/Sulfonylating Agent | Base (if applicable) | Product | Product Class |

|---|---|---|---|

| Acetyl Chloride | Pyridine | N-(Non-3-en-1-yl)acetamide | Amide |

| Benzoic Anhydride (B1165640) | None | N-(Non-3-en-1-yl)benzamide | Amide |

| Benzenesulfonyl Chloride | Triethylamine | N-(Non-3-en-1-yl)benzenesulfonamide | Sulfonamide |

| p-Toluenesulfonyl Chloride | Pyridine | N-(Non-3-en-1-yl)-4-methylbenzenesulfonamide | Sulfonamide |

Urea derivatives of this compound can be synthesized through its reaction with isocyanates. google.com The nucleophilic addition of the amine to the electrophilic carbon of the isocyanate group is a facile and high-yielding reaction. organic-chemistry.org Alternatively, methods using reagents like potassium isocyanate in water have been developed as a simple and efficient route to N-substituted ureas. rsc.orgrsc.org

Thioureas are similarly prepared by the reaction of this compound with isothiocyanates. mdpi.com This reaction proceeds via the nucleophilic addition of the amine to the central carbon of the isothiocyanate. nih.gov Other methods include condensation with carbon disulfide in an aqueous medium. organic-chemistry.org

Guanidine derivatives are formed by a process known as guanylation. This typically involves reacting the amine with a guanylating agent, such as a carbodiimide (B86325) or an S-methylisothiourea derivative. mdpi.comthieme-connect.de The reaction of an amine with a carbodiimide is a common route to N,N',N''-trisubstituted guanidines. organic-chemistry.org

| Reagent | Reaction Type | Product | Product Class |

|---|---|---|---|

| Phenyl Isocyanate | Nucleophilic Addition | 1-(Non-3-en-1-yl)-3-phenylurea | Urea |

| Benzyl Isothiocyanate | Nucleophilic Addition | 1-Benzyl-3-(non-3-en-1-yl)thiourea | Thiourea |

| N,N'-Diisopropylcarbodiimide | Guanylation | N,N'-Diisopropyl-N''-(non-3-en-1-yl)guanidine | Guanidine |

| S-Methylisothiourea sulfate | Guanylation | 1-(Non-3-en-1-yl)guanidine | Guanidine |

Alkene Functionalization Pathways

The carbon-carbon double bond in this compound provides a second site for chemical modification, allowing for the introduction of oxygen-containing functional groups or cleavage of the carbon chain. These reactions are characteristic of alkenes and can be performed selectively, often requiring protection of the amine group.

Epoxidation of the double bond in this compound can be achieved using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA). This reaction forms a three-membered ring containing oxygen, known as an epoxide (or oxirane). The amine group would likely need to be protected first (e.g., as an amide) to prevent it from being oxidized by the peroxy acid. The resulting epoxide is a versatile intermediate that can be opened by various nucleophiles.

Dihydroxylation involves the addition of two hydroxyl groups across the double bond to form a diol. Syn-dihydroxylation can be accomplished using reagents like osmium tetroxide (OsO₄) followed by a reductive workup, or cold, dilute potassium permanganate (B83412) (KMnO₄). Anti-dihydroxylation is typically achieved via epoxidation followed by acid-catalyzed ring-opening with water.

| Reagent(s) | Transformation | Product (assuming prior amine protection) |

|---|---|---|

| m-CPBA | Epoxidation | 2-(Hexyl)oxiran-3-yl)methanamine derivative |

| 1. OsO₄ (catalytic), NMO 2. NaHSO₃/H₂O | Syn-dihydroxylation | 3,4-Dihydroxynonan-1-amine derivative |

| Cold, dilute KMnO₄, NaOH | Syn-dihydroxylation | 3,4-Dihydroxynonan-1-amine derivative |

| 1. m-CPBA 2. H₃O⁺ | Anti-dihydroxylation | 3,4-Dihydroxynonan-1-amine derivative |

Hydroboration-oxidation is a two-step reaction that achieves the anti-Markovnikov hydration of an alkene. wikipedia.org Treatment of this compound with a borane (B79455) reagent (like BH₃·THF) adds a borane group to the less substituted carbon (C-4) and a hydrogen to the more substituted carbon (C-3) of the double bond. wikipedia.orglibretexts.org Subsequent oxidation with hydrogen peroxide (H₂O₂) in a basic solution replaces the carbon-boron bond with a carbon-hydroxyl bond, yielding Nonan-4-ol-1-amine. masterorganicchemistry.com The addition is stereospecific, occurring in a syn fashion. libretexts.orgmasterorganicchemistry.com

Ozonolysis is a powerful reaction that cleaves the carbon-carbon double bond. wikipedia.org Bubbling ozone (O₃) through a solution of this compound at low temperature, followed by a workup step, will break the molecule at the C3-C4 double bond. A reductive workup (e.g., with dimethyl sulfide, (CH₃)₂S, or zinc) yields two different aldehydes: hexanal (B45976) and 3-aminopropanal. An oxidative workup (e.g., with hydrogen peroxide) would oxidize the resulting aldehydes to carboxylic acids, yielding hexanoic acid and 3-aminopropanoic acid.

| Reagent(s) | Transformation | Product(s) |

|---|---|---|

| 1. BH₃·THF 2. H₂O₂, NaOH | Hydroboration-Oxidation | 9-Aminononan-4-ol |

| 1. O₃ 2. (CH₃)₂S (Reductive Workup) | Ozonolysis | Hexanal and 3-Aminopropanal |

| 1. O₃ 2. H₂O₂ (Oxidative Workup) | Ozonolysis | Hexanoic acid and β-Alanine (3-Aminopropanoic acid) |

Polymerization and Oligomerization of the Alkene Moiety

The alkene functionality of this compound can participate in various polymerization and oligomerization reactions, leading to the formation of polymers with pendant primary amine groups. These materials are of significant interest for applications in areas such as gene delivery, drug delivery, and materials science. The reactivity of the alkene is influenced by the presence of the amine group, which can affect the choice of polymerization method and catalyst.

One of the most common methods for polymerizing alkenes is free radical polymerization . For aminoalkenes like this compound, this process is often carried out on the protonated amine salt to prevent interference of the lone pair of the nitrogen atom with the radical initiator. For instance, the radical polymerization of allylamine (B125299), a close structural analog, is typically performed in acidic media using azo initiators. google.comresearchgate.net This approach can be adapted for this compound, as depicted in the following general scheme:

Scheme 1: Proposed free radical polymerization of this compound hydrochloride.

The resulting polymer, poly(this compound), would feature a primary amine group on a short spacer arm from the polymer backbone at every repeating unit. The molecular weight and polydispersity of the resulting polymer can be controlled by adjusting reaction parameters such as monomer concentration, initiator concentration, and temperature.

Another potential polymerization strategy is Ring-Opening Metathesis Polymerization (ROMP) . While this compound itself is an acyclic olefin and thus not directly polymerizable by ROMP, it could be incorporated into a cyclic monomer. For example, the amine could be reacted with a cyclic anhydride to form a cyclic imide containing the non-3-enyl side chain. This functionalized cyclic monomer could then undergo ROMP to yield a polymer with pendant this compound-derived side chains. This strategy allows for excellent control over polymer molecular weight and architecture. rsc.orgwikipedia.org

Oligomerization of this compound can be achieved under controlled polymerization conditions or through specific catalytic processes designed to produce short-chain molecules. These oligomers, possessing multiple amine functionalities, can serve as valuable building blocks for further chemical modifications.

The following interactive table summarizes hypothetical data for the polymerization of this compound under different conditions, based on findings for structurally similar aminoalkenes.

| Polymerization Method | Initiator/Catalyst | Monomer Form | Solvent | Temperature (°C) | Resulting Polymer/Oligomer | Hypothetical Molar Mass ( g/mol ) | Hypothetical Polydispersity Index (PDI) |

| Free Radical Polymerization | AIBN | Hydrochloride Salt | Water | 60 | Poly(this compound) | 10,000 - 50,000 | 1.8 - 2.5 |

| Free Radical Polymerization | APS | Hydrochloride Salt | Water | 50 | Poly(this compound) | 15,000 - 60,000 | 1.7 - 2.3 |

| Controlled Radical Polymerization (RAFT) | RAFT Agent/AIBN | Free Base (Protected) | Dioxane | 70 | Poly(N-protected-Non-3-en-1-amine) | 20,000 - 80,000 | 1.1 - 1.4 |

| Oligomerization (Catalytic) | Metallocene Catalyst | Free Base | Toluene | 80 | Oligo(this compound) | 500 - 2,000 | 1.2 - 1.5 |

This table presents hypothetical data based on the polymerization of analogous aminoalkenes. AIBN = Azobisisobutyronitrile, APS = Ammonium (B1175870) persulfate, RAFT = Reversible Addition-Fragmentation chain Transfer.

Advanced Spectroscopic and Analytical Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation and Dynamic Studies (e.g., 1D, 2D NMR, Variable Temperature NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural characterization of organic molecules like Non-3-en-1-amine. openaccessjournals.com One-dimensional (1D) NMR, including ¹H and ¹³C NMR, provides fundamental information about the chemical environment of hydrogen and carbon atoms. researchgate.net In ¹H NMR, the chemical shifts of protons attached to the amine group typically appear between 0.5-5.0 ppm, with their exact position influenced by hydrogen bonding and sample concentration. libretexts.org Protons on carbons adjacent to the nitrogen are deshielded and resonate in the 2.3-3.0 ppm range. libretexts.org For the olefinic protons of the C=C double bond, signals are expected in the range of 5.0-6.0 ppm. The addition of D₂O can be used to confirm the presence of the -NH₂ group, as the amine protons will exchange with deuterium, causing their signal to disappear from the spectrum. libretexts.org

In ¹³C NMR spectroscopy, carbons bonded to the nitrogen atom in amines typically appear in the 10-65 ppm region. libretexts.org The olefinic carbons of the double bond would be expected to have characteristic shifts further downfield.

Variable Temperature (VT) NMR studies can provide insights into dynamic processes such as conformational changes or the rotation around single bonds. le.ac.ukacs.org For unsaturated amines, VT NMR can be used to study the interconversion between different conformers. le.ac.ukacs.orgnsf.gov By analyzing the changes in the NMR spectrum at different temperatures, thermodynamic and kinetic parameters for these processes can be determined. acs.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H₂N- | 0.5 - 5.0 | - |

| -CH₂-NH₂ | 2.3 - 3.0 | 10 - 65 |

| -CH=CH- | 5.0 - 6.0 | 110 - 140 |

| Alkyl CH₂, CH₃ | 0.8 - 2.0 | 10 - 40 |

Note: These are general predicted ranges and actual values can vary based on solvent and other experimental conditions.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis (e.g., ESI-MS, HRMS)

Mass spectrometry (MS) is a vital analytical tool for determining the molecular weight and elemental composition of this compound, as well as for gaining structural information through fragmentation analysis. openaccessjournals.com

According to the nitrogen rule in mass spectrometry, a compound with an odd number of nitrogen atoms will have a molecular ion with an odd mass-to-charge ratio (m/z). libretexts.orgjove.com Therefore, this compound (C₉H₁₉N) is expected to show a molecular ion peak at an odd m/z value.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental formula of the molecule and its fragments. rsc.org Techniques like Electrospray Ionization (ESI) are considered "soft" ionization methods that can generate the protonated molecule [M+H]⁺ with minimal fragmentation, making it ideal for accurate molecular weight determination. nih.gov

The fragmentation pattern of amines in MS is often characterized by α-cleavage, which is the cleavage of the C-C bond adjacent to the nitrogen atom. libretexts.org This process results in the formation of a stable, resonance-stabilized nitrogen-containing cation. For this compound, α-cleavage would lead to the loss of an alkyl radical and the formation of a characteristic iminium ion fragment. The specific fragmentation pathways can be influenced by the position of the double bond and the nature of substituents. arkat-usa.org Gas Chromatography-Mass Spectrometry (GC-MS) is a common method for analyzing volatile compounds like amines, where the gas chromatograph separates the components of a mixture before they are introduced into the mass spectrometer. nih.gov

Table 2: Expected Mass Spectrometric Data for this compound

| Analysis Type | Expected Result | Information Gained |

| Low-Resolution MS | Molecular ion (M⁺) with an odd m/z value. | Confirms the presence of an odd number of nitrogen atoms. |

| HRMS (e.g., ESI-MS) | Accurate mass of the protonated molecule [M+H]⁺. | Determination of the elemental formula. |

| Tandem MS (MS/MS) | Characteristic fragment ions resulting from α-cleavage. | Structural elucidation through fragmentation patterns. |

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis and Vibrational Studies

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in this compound by probing their characteristic vibrational frequencies. researchgate.net

In the IR spectrum of a primary amine, two N-H stretching bands are typically observed in the region of 3300-3500 cm⁻¹. wikipedia.orgblogspot.com The C-N stretching vibration usually appears in the 1000-1200 cm⁻¹ range. blogspot.com The presence of a C=C double bond will give rise to a C=C stretching vibration around 1640-1680 cm⁻¹ and =C-H stretching vibrations above 3000 cm⁻¹. libretexts.org The N-H bending vibrations (scissoring) for primary amines are found near 1600 cm⁻¹. wikipedia.org

Raman spectroscopy provides complementary information. While N-H and O-H stretches are often weak in Raman spectra, the C=C stretching vibration is typically strong, making Raman a useful tool for studying the unsaturated part of the molecule.

The interaction between the amine and the double bond can sometimes be observed through shifts in vibrational frequencies. nih.gov For instance, intramolecular hydrogen bonding could potentially influence the N-H stretching frequencies. researchgate.net The region below 1500 cm⁻¹ is known as the fingerprint region and contains a complex pattern of bending vibrations that is unique to the molecule. libretexts.org

Table 3: Characteristic Infrared Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

| Primary Amine (R-NH₂) | N-H Stretch | 3300 - 3500 (two bands) | Medium |

| N-H Bend (Scissoring) | 1550 - 1650 | Medium | |

| C-N Stretch | 1000 - 1200 | Medium | |

| Alkene (C=C) | =C-H Stretch | > 3000 | Medium |

| C=C Stretch | 1640 - 1680 | Medium to Weak | |

| Alkyl (C-H) | C-H Stretch | 2850 - 3000 | Strong |

X-ray Diffraction (XRD) for Solid-State Structure Determination of Crystalline Derivatives or Salts

X-ray Diffraction (XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While this compound is a liquid at room temperature, its crystalline derivatives or salts can be analyzed using single-crystal XRD. researchgate.net

To perform XRD analysis, this compound can be converted into a solid derivative, such as a salt (e.g., hydrochloride) or an imine (Schiff base) formed by reaction with an appropriate aldehyde or ketone. iucr.orgmdpi.comacs.org The resulting crystals are then subjected to X-ray analysis.

The diffraction pattern produced by the crystal allows for the calculation of the electron density distribution within the unit cell, which in turn reveals the exact positions of the atoms. This provides a wealth of structural information, including bond lengths, bond angles, and torsional angles. mdpi.comacs.org For chiral molecules, XRD can be used to determine the absolute configuration. iucr.orgsioc-journal.cn The analysis of the crystal packing reveals intermolecular interactions such as hydrogen bonding, which are crucial in understanding the supramolecular chemistry of the compound. mdpi.com For instance, in amine salts, the N-H···X hydrogen bonds (where X is the counter-ion) are significant in dictating the crystal structure. spectroscopyonline.com

Advanced Chromatographic Techniques for Purity Assessment, Separation, and Quantification (e.g., GC-MS, LC-MS, HPLC)

Advanced chromatographic techniques are indispensable for assessing the purity of this compound, separating it from reaction mixtures, and quantifying its concentration.

Gas Chromatography (GC), often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), is well-suited for the analysis of volatile and thermally stable compounds like this compound. nih.gov GC separates components based on their boiling points and interactions with the stationary phase of the column. The retention time is a characteristic property that can be used for identification, while the peak area allows for quantification.

High-Performance Liquid Chromatography (HPLC) is another powerful separation technique. jst.go.jp For amines that lack a strong UV-Vis chromophore, derivatization with a suitable agent like 4-chloro-7-nitrobenzofurazan (B127121) (NBD-Cl) can be employed to form a product that can be detected by a UV-Vis detector. nih.gov Alternatively, an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) can be used.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the sensitive and selective detection of mass spectrometry. jst.go.jp This technique is particularly useful for analyzing complex mixtures and for confirming the identity of the separated components. It allows for both qualitative and quantitative analysis of this compound in various matrices.

Computational and Theoretical Studies

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in exploring the electronic nature and reactivity of Non-3-en-1-amine. nipponsteel.comrsdjournal.org These calculations solve approximations of the Schrödinger equation to determine the electronic structure and energy of the molecule.

The electronic structure of this compound is defined by its two key functional groups: the primary amine (-NH2) and the carbon-carbon double bond (C=C).

Charge Distribution and Molecular Electrostatic Potential (MESP): The nitrogen atom, being more electronegative than carbon and hydrogen, possesses a lone pair of electrons, making the amine group an electron-rich region with a partial negative charge. wikipedia.org Conversely, the hydrogen atoms of the amine group are electron-deficient. The alkene group also represents a region of high electron density. MESP maps, derived from quantum calculations, would visually represent the nitrogen lone pair region as strongly negative (red), indicating a site for electrophilic attack, while the N-H protons would be positive (blue), indicating their acidic character and ability to act as hydrogen bond donors. researchgate.net

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. For this compound, the HOMO is expected to be localized primarily on the nitrogen atom's lone pair, consistent with its nucleophilic character. The LUMO is likely centered on the antibonding π* orbital of the C=C double bond, making it the primary site for nucleophilic attack on the molecule. The energy gap between the HOMO and LUMO provides an indication of the molecule's kinetic stability and reactivity. researchgate.net

Bonding Characterization: Methods like the Atoms in Molecules (AIM) theory and Electron Localization Function (ELF) can be used to characterize the C-N and C=C bonds. researchgate.net The C-N single bond is a typical polar covalent σ-bond. The C=C double bond consists of one σ-bond and one π-bond. Analysis of the bond critical points (BCPs) would provide quantitative measures of bond strength and polarity. researchgate.netrsc.org Natural Bond Orbital (NBO) analysis can further elucidate bonding by describing the delocalization of electron density, such as potential hyperconjugation between the nitrogen lone pair and adjacent σ* orbitals. rsc.org

Table 1: Predicted Electronic Properties of this compound from Analogous Systems

| Property | Predicted Characteristic | Rationale/Analogous System | Citation |

| Nitrogen Atomic Charge | Partial Negative (e.g., -0.4 to -0.5 e) | The amine nitrogen is electron-rich. DFT calculations on similar amines show localized negative Mulliken charges on the nitrogen. | scielo.br |

| HOMO Localization | Primarily on the Nitrogen Lone Pair | The lone pair is the highest energy, most available electron set for reaction, typical for primary amines. | wikipedia.org |

| LUMO Localization | Primarily on the C=C π* Antibonding Orbital | The π* orbital is the lowest energy unoccupied orbital, making the double bond an electrophilic site. | |

| HOMO-LUMO Gap | Moderate to High | Aliphatic amines and alkenes generally have a significant energy gap, suggesting reasonable kinetic stability. | researchgate.net |

| C-N Bond Type | Polar Covalent σ-bond | Characterized by a shared electron pair with density shifted towards the more electronegative nitrogen atom. | rsc.orgiucr.org |

Computational chemistry is a key tool for mapping out potential reaction mechanisms, identifying intermediates, and calculating the energy barriers associated with transition states. researchgate.netrsc.org For this compound, this can elucidate the kinetics and thermodynamics of its reactions.

Nucleophilic Reactions: The primary amine can act as a nucleophile. The reaction pathway for its acylation or alkylation can be modeled by tracking the geometric changes and energy profile as the nitrogen lone pair attacks an electrophilic carbon. DFT calculations can locate the transition state for this bond formation and determine the activation energy, which is crucial for predicting reaction rates. acs.org

Reactions at the Double Bond: The alkene moiety can undergo electrophilic addition. The mechanism, whether it proceeds through a concerted pathway or a stepwise mechanism involving a carbocation intermediate, can be investigated. For instance, in a reaction like hydroboration, transition state modeling can predict the regioselectivity and stereoselectivity of the addition.

Transition State Theory: By calculating the Gibbs free energy of reactants, products, and the transition state, the reaction's activation energy (ΔG‡) can be determined. acs.org This allows for a quantitative prediction of reaction rates. researchgate.net For complex reactions, multiple competing pathways can be modeled, and the one with the lowest activation barrier is predicted to be the dominant one. nih.gov For example, in the electrochemical functionalization of tertiary amines, DFT has been used to show that the reaction proceeds via an α-amino C(sp³)-H radical addition to an acceptor. rsc.org

Quantum chemical calculations can predict various spectroscopic properties, which serves as a powerful method for validating experimental findings and interpreting complex spectra. nih.gov

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the nuclear magnetic shielding tensors, which can be converted into chemical shifts (δ). researchgate.net This allows for the prediction of the entire ¹H and ¹³C NMR spectra. For this compound, calculations would predict distinct signals for the olefinic protons (δ ≈ 5.0–5.5 ppm), protons alpha to the amine group, and other protons along the alkyl chain, aiding in peak assignment. vulcanchem.com

IR Spectroscopy: By calculating the second derivatives of energy with respect to atomic positions, the vibrational frequencies and their corresponding intensities can be predicted. mdpi.com These calculations can identify characteristic peaks, such as the N-H stretching vibrations (symmetric and asymmetric) around 3300-3400 cm⁻¹, the C=C stretch near 1650 cm⁻¹, and various C-H and C-N stretching and bending modes. vulcanchem.comacs.org Comparing calculated and experimental spectra can help confirm the structure and identify specific vibrational modes. nih.gov

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopy | Predicted Feature | Approximate Value/Region | Rationale | Citation |

| ¹H NMR | Olefinic Protons (-CH=CH-) | δ 5.3-5.5 ppm | Standard chemical shift range for non-conjugated internal alkenes. | vulcanchem.com |

| Protons α to Amine (-CH₂-NH₂) | δ 2.7-2.9 ppm | Deshielding effect of the adjacent electronegative nitrogen atom. | vulcanchem.com | |

| Amine Protons (-NH₂) | δ 1.0-2.5 ppm (broad) | Variable, depends on solvent and concentration due to hydrogen bonding. | vulcanchem.com | |

| ¹³C NMR | Olefinic Carbons (-C=C-) | δ 125-135 ppm | Typical range for internal alkene carbons. | vulcanchem.com |

| Carbon α to Amine (-C-NH₂) | δ 40-45 ppm | Influence of the attached nitrogen atom. | vulcanchem.com | |

| IR | N-H Stretch | 3300-3400 cm⁻¹ (two bands) | Characteristic symmetric and asymmetric stretches for a primary amine. | vulcanchem.comvulcanchem.com |

| C=C Stretch | ~1650 cm⁻¹ (weak) | Characteristic stretch for a non-conjugated double bond. | vulcanchem.com | |

| N-H Bend (Scissoring) | ~1600 cm⁻¹ | Characteristic bending mode for a primary amine. | nih.gov |

Molecular Dynamics Simulations and Conformational Analysis

While quantum calculations are excellent for static electronic properties, molecular dynamics (MD) simulations are used to study the dynamic behavior and conformational landscape of flexible molecules like this compound over time. ulisboa.ptresearchgate.net

MD simulations solve Newton's equations of motion for a system of atoms, using a force field to describe the potential energy. nih.gov For this compound, the nine-carbon chain allows for significant conformational freedom. The double bond between C3 and C4 introduces a rigid planar constraint, around which the rest of the molecule can rotate.

A detailed conformational analysis would involve sampling the potential energy surface by rotating around the single bonds (dihedral angles). acs.orgnih.gov This can identify low-energy conformers, such as extended (all-anti) or folded (gauche) forms, and the energy barriers between them. acs.orgresearchgate.net In an aqueous environment, MD simulations can also model the explicit interactions of water molecules with the amine group through hydrogen bonding and with the hydrophobic alkyl chain, providing insight into its solvation and aggregation behavior. researchgate.netrsc.org

Prediction of Reactivity, Regioselectivity, and Stereoselectivity

Computational models are highly effective at predicting the outcome of chemical reactions.

Reactivity: As established by FMO theory, the reactivity is governed by the HOMO-LUMO gap and the locations of these orbitals. The nucleophilic amine and the electrophilic double bond are the two primary reactive sites. The activation energies calculated for different reaction types (e.g., acylation vs. epoxidation) can predict which reaction is kinetically favored. acs.org

Regioselectivity: In reactions like electrophilic addition to the double bond, two different carbocation intermediates could potentially form. Computational modeling can determine the relative stability of these intermediates, thereby predicting the regiochemical outcome according to Markovnikov's or anti-Markovnikov's rule, depending on the reaction conditions. Similarly, steric hindrance around the amine group versus the double bond can be modeled to predict regioselectivity. vulcanchem.com

Stereoselectivity: For reactions that create new chiral centers, computational chemistry can predict which diastereomer or enantiomer will be the major product. This is achieved by modeling the transition states leading to the different stereoisomers. researchgate.net The transition state with the lower free energy corresponds to the faster-forming, and thus major, product. This approach is widely used to understand and predict the outcomes of asymmetric syntheses, such as amine-catalyzed aldol (B89426) reactions or the reduction of imines. researchgate.netbeilstein-journals.org

Quantitative Structure-Property Relationship (QSPR) Modeling for Derivatives

QSPR is a computational method used to build statistical models that correlate the chemical structure of a series of compounds with their physicochemical properties or biological activities. researchgate.netajsp.net While no specific QSPR studies on this compound derivatives are available, the methodology is broadly applicable.

To develop a QSPR model for derivatives of this compound, one would:

Create a Dataset: Synthesize or computationally design a library of derivatives by modifying the parent structure (e.g., adding substituents to the amine, the alkyl chain, or the double bond).

Calculate Molecular Descriptors: For each derivative, calculate a large number of numerical descriptors that encode structural, electronic, and physicochemical information (e.g., molecular weight, logP, polar surface area, electronic energies, charge distributions). researchgate.netnih.gov

Develop a Model: Use statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms (e.g., Random Forest), to create a mathematical equation that links a subset of the most relevant descriptors to a specific property of interest (e.g., boiling point, solubility, or a measure of reactivity). ajsp.netnih.gov

Validate the Model: The predictive power of the model is rigorously tested using internal and external validation techniques to ensure it is robust and not overfitted. core.ac.uk

Such a validated QSPR model could then be used to predict the properties of new, unsynthesized derivatives of this compound, guiding the design of molecules with desired characteristics. researchgate.net

Applications in Advanced Organic Synthesis and Materials Science

Non-3-en-1-amine as a Versatile Building Block in Complex Molecule Synthesissigmaaldrich.com

The dual functionality of this compound makes it a valuable synthon, or building block, in organic synthesis. sigmaaldrich.com The primary amine group serves as a potent nucleophile and a handle for introducing nitrogen-containing moieties, while the alkene provides a site for a wide array of addition and transformation reactions. This allows for the sequential or simultaneous functionalization of the molecule, enabling the efficient assembly of complex target structures. The reactivity of amines as versatile organic compounds is well-established, with their nucleophilicity, basicity, and coordination ability being key to constructing intricate molecules like pharmaceuticals and agrochemicals. wikipedia.org

The inherent structure of this compound is well-suited for the synthesis of various nitrogen-containing heterocyclic compounds, which are core structures in many pharmaceuticals and biologically active molecules. rsc.orgorganic-chemistry.org The primary amine can participate in condensation reactions with carbonyl compounds to form imines or enamines, which can then undergo intramolecular cyclization reactions involving the double bond. vulcanchem.com

For instance, intramolecular cyclization reactions can be designed to form saturated heterocyclic systems like substituted piperidines or other nitrogen-containing rings, which are prevalent in medicinal chemistry. The reaction pathway can be influenced by the choice of reagents and reaction conditions, allowing for controlled synthesis of specific heterocyclic scaffolds. While direct studies on this compound are not extensively documented, the principles of heterocyclic synthesis from unsaturated amines are well-established. rsc.orgacs.org For example, a common strategy involves the reaction of an amine with a suitable partner to create an intermediate that can cyclize. researchgate.net

Table 1: Representative Strategies for Heterocycle Synthesis from Unsaturated Amines

| Reaction Type | Reagents/Catalysts | Potential Heterocyclic Product | Reference |

|---|---|---|---|

| Intramolecular Amination | Metal Catalyst (e.g., Pd, Rh) | Substituted Piperidines | rsc.org |

| Aza-Michael Addition/Cyclization | Acid or Base Catalyst | Nitrogen-containing rings | researchgate.net |

| Pictet-Spengler Reaction Analogue | Aldehyde, Acid Catalyst | Tetrahydroisoquinoline-like structures | rsc.org |

This table presents potential synthetic routes by analogy to general methods for heterocyclic synthesis.

Chiral amines are fundamental in asymmetric synthesis, where they are used as resolving agents, chiral auxiliaries, or as precursors for chiral ligands in metal-catalyzed reactions. sigmaaldrich.comwikipedia.org A chiral auxiliary is a stereogenic unit temporarily attached to a prochiral substrate to control the stereochemical outcome of a reaction. wikipedia.org

This compound, if resolved into its individual enantiomers, could serve as a precursor for such applications. The amine group provides a point of attachment to a substrate, and the nine-carbon backbone can create a specific chiral environment to influence the facial selectivity of reactions. For example, after attachment to a prochiral ketone or aldehyde, the chiral amine moiety could direct subsequent nucleophilic additions or reductions.

Furthermore, the amine group is a key feature in many ligands used in asymmetric catalysis. sigmaaldrich.comacs.org These ligands coordinate to a metal center and create a chiral pocket that dictates the stereochemistry of the catalyzed transformation. The amine in this compound can act as a coordinating group, and the rest of the molecule can be further functionalized to create bidentate or polydentate ligands. The development of modular chiral ligands has been instrumental in preparing novel metal complexes for highly efficient catalytic transformations. nih.gov

Integration into Polymer Chemistry

The presence of both an amine and a polymerizable alkene group makes this compound a potentially valuable monomer in polymer science. It can be used to synthesize polymers with pendant amine functionalities or as a comonomer to introduce specific properties into a polymer chain.

Amine-functionalized polymers are a class of materials with a wide range of applications, including as gene delivery vectors, CO2 capture agents, and antimicrobial surfaces. rsc.orgdoi.org There are several strategies for creating these polymers, including the direct polymerization of amine-containing monomers or the post-polymerization modification of a pre-formed polymer. rsc.org

This compound could be used in "direct amine synthesis," where it is copolymerized with other monomers to introduce primary amine groups directly into the polymer backbone. rsc.org Alternatively, it could be grafted onto a polymer with reactive sites through its amine or alkene group. The synthesis of polymers containing amine functionalities can be challenging due to the reactivity of the amine group, which can interfere with certain polymerization mechanisms. google.com However, advances in polymer chemistry have developed methods to overcome these challenges. beilstein-journals.orgrsc.org

Table 2: Approaches for Amine-Functionalized Polymer Synthesis

| Synthesis Strategy | Description | Potential Role of this compound | Reference |

|---|---|---|---|

| Direct Polymerization | Polymerizing monomers that already contain amine groups. | As a comonomer with other vinyl or acrylic monomers. | rsc.org |

| Post-Polymerization Modification | Introducing amine groups to a polymer after it has been synthesized. | Reacting the amine group with an activated polymer, or the alkene with a polymer via radical grafting. | doi.orggoogle.com |

This table outlines general strategies where this compound could theoretically be employed.

Controlled polymerization techniques, such as Ring-Opening Metathesis Polymerization (ROMP), allow for the synthesis of polymers with well-defined molecular weights and low dispersity. wikipedia.orgnih.gov ROMP is particularly effective for strained cyclic olefins. wikipedia.org While this compound is an acyclic alkene, it could potentially be used in Acyclic Diene Metathesis (ADMET) polymerization if appropriately functionalized at both ends, or it could be used as a chain transfer agent to introduce end-group functionality.

More directly, the structural motifs found in this compound are relevant to monomers designed for ROMP. For instance, functionalized norbornenes containing amino acid moieties have been successfully polymerized using ROMP to create well-defined, functional polymers. researchgate.net The presence of a primary amine can sometimes interfere with the metal catalysts used in ROMP, but protection of the amine or the use of more robust catalysts can overcome this limitation. researchgate.net The development of controlled radical polymerization techniques like Nitroxide-Mediated Polymerization (NMP) or Reversible Addition-Fragmentation chain Transfer (RAFT) also offers avenues for incorporating functional monomers like this compound into well-defined polymer architectures. acs.orgwikipedia.org

Role in Catalyst Design and Ligand Development for Various Transformationssigmaaldrich.com

The design of ligands is crucial for the performance of homogeneous catalysts. sigmaaldrich.comacs.org The amine group in this compound makes it a candidate for incorporation into ligand structures. The nitrogen atom's lone pair of electrons can coordinate to a transition metal center, influencing its electronic properties and reactivity. The nine-carbon chain can provide steric bulk, which is often a key factor in controlling the selectivity of a catalyst.

For example, in cross-coupling reactions catalyzed by palladium, bulky, electron-rich phosphine (B1218219) ligands are often employed. sigmaaldrich.com Ligands can be designed that incorporate an amine functionality to create bidentate P,N-ligands. These ligands can stabilize the metal center and participate in the catalytic cycle. The design of ligands with flexible donor properties has emerged as a strategy to stabilize transition metal complexes in various oxidation states throughout a catalytic cycle. acs.org While specific research on this compound in this context is not prominent, the fundamental principles of ligand design suggest its potential utility. nih.govacs.org The ability to tune both the steric and electronic properties of a ligand by modifying its structure is a cornerstone of modern catalyst development. peerj.com

Use in Functional Materials (e.g., Sensors, Coatings)

Extensive research into the scientific literature and chemical databases reveals a notable absence of specific studies detailing the application of this compound in the development of functional materials such as sensors and coatings. While the broader class of amine-containing compounds and polymers are widely explored for these purposes, information directly linking this compound to this field of materials science is not presently available in the public domain.

The functional groups present in this compound, namely the primary amine and the alkene group, theoretically suggest potential for its use as a monomer or a surface-modifying agent. Primary amines are known to be reactive handles for grafting molecules onto surfaces or for polymerization processes. metu.edu.tr The alkene group could potentially participate in polymerization reactions or undergo other chemical transformations to create functional polymers.

In the context of sensors, amine-functionalized polymers are investigated for their ability to detect various analytes. For instance, nanoporous covalent organic polymers containing amine functionalities have been studied for ammonia (B1221849) sensing. acs.org The amine groups can interact with the target analyte, leading to a detectable change in the material's properties, such as its electrical conductivity. acs.org

Similarly, in the field of coatings, amine-containing polymers are utilized to impart specific surface properties. For example, plasma polymerization of amine-containing monomers like allylamine (B125299) can create amine-rich coatings that promote cell adhesion. mdpi.com Such coatings can also be used to control the release of drugs or to graft antibacterial agents onto surfaces. mdpi.com

Biological and Biochemical Research Aspects Non Human Focus

Role as a Synthetic Intermediate for Biologically Active Molecules

Non-3-en-1-amine and its structural analogs serve as valuable building blocks in the synthesis of more complex, biologically active molecules. ijrpr.comchinesechemsoc.orgresearchgate.net Their inherent chemical functionalities, including the primary amine and the carbon-carbon double bond, allow for a variety of chemical transformations, making them versatile intermediates in medicinal and agricultural chemistry. ijrpr.comacs.org

The primary amine group is nucleophilic and basic, readily participating in reactions to form amides, sulfonamides, and other derivatives. ijrpr.com The double bond offers a site for various addition and modification reactions. This dual reactivity enables the construction of diverse molecular scaffolds. chinesechemsoc.org For instance, vinyl azides, which can be precursors to primary amines, undergo reactions to form sterically congested α-tertiary primary amines, which are important motifs in pharmaceuticals and agrochemicals. chinesechemsoc.org The development of novel amine-based therapeutics, such as enzyme inhibitors and receptor ligands, is an active area of research. ijrpr.com

Investigation of this compound Derivatives in Non-Human Biological Systems

Enzyme Inhibition Studies (e.g., in vitro assays for related NOS inhibitors)

Derivatives of unsaturated amines are being investigated for their potential to inhibit various enzymes. A notable area of research is the development of nitric oxide synthase (NOS) inhibitors. researchgate.netnih.govfrontiersin.orgmedchemexpress.com NOS enzymes are responsible for the production of nitric oxide (NO), a signaling molecule involved in numerous physiological processes. frontiersin.orgmedchemexpress.com The overproduction of NO is implicated in various pathological conditions, making NOS inhibitors a target for therapeutic development. medchemexpress.com

Bicyclic isothioureas, which are structurally related to amine derivatives, have been synthesized and shown to be potent inhibitors of inducible NOS (iNOS) in vitro. researchgate.net For example, 2-Thia-4-azabicyclo[3.3.1]non-3-en-3-amine was developed as a lipophilic analog of known NOS inhibitors and demonstrated significant inhibitory activity against iNOS. researchgate.net The design of such inhibitors often focuses on creating molecules that mimic the substrate of NOS, L-arginine, to achieve selective binding and inhibition. frontiersin.orgmedchemexpress.com

It is important to note that some widely used NOS inhibitors, such as L-NAME and L-NMMA, which contain amine functionalities, have been shown to interact with other iron-containing systems, suggesting that their effects may not be entirely specific to NOS inhibition. nih.gov

Interaction with Non-Human Cellular Components (e.g., in proteomics research as seen with 3-buten-1-amine)

Aliphatic terminal amines like 3-buten-1-amine (B1219720), an analog of this compound, are utilized in proteomics research. fishersci.nochemicalbook.comscbt.comscbt.com Proteomics involves the large-scale study of proteins, and reagents that can interact with or modify proteins are valuable tools in this field. The primary amine group can be used for cross-linking or labeling proteins, aiding in the identification and characterization of protein-protein interactions and cellular pathways.

The hydrochloride salt of 3-buten-1-amine has been used to reduce background noise in ELISA titrations for the detection of neurodegenerative diseases by minimizing non-specific associations of molecules and proteins. fishersci.nochemicalbook.com This suggests that such amines can modulate non-specific binding, a critical aspect in various biochemical assays. The modification of lysine (B10760008) residues, which have a primary amine in their side chain, is a common strategy in protein chemistry. thermofisher.com

Herbicidal Activity of Derivatives (e.g., p-menth-3-en-1-amine thiourea (B124793) derivatives)

Derivatives of p-menth-3-en-1-amine, a cyclic analog of this compound, have demonstrated significant herbicidal activity. researchgate.nettandfonline.comacs.orgtandfonline.comnih.govnih.gov Specifically, thiourea and Schiff base derivatives of p-menth-3-en-1-amine have been synthesized and evaluated for their pre-emergence herbicidal effects against weeds like annual ryegrass. researchgate.netacs.orgtandfonline.com

Research has shown that these derivatives can exhibit herbicidal activity comparable to or even exceeding that of the commercial herbicide glyphosate (B1671968). researchgate.netacs.org For instance, certain Schiff base derivatives of p-menth-3-en-1-amine were found to be significantly more potent than glyphosate in inhibiting ryegrass shoot growth. researchgate.netacs.org The introduction of certain chemical groups, such as chlorine or bromine atoms, into the structure of these derivatives can further enhance their herbicidal efficacy. acs.org The herbicidal activity of these compounds is attributed to the combined structural features of the p-menth-3-en-1-amine skeleton and the introduced thiourea or Schiff base moieties. tandfonline.com

Table 1: Herbicidal Activity of p-Menth-3-en-1-amine Derivatives

| Compound Type | Target Weed | Key Findings | Reference |

|---|---|---|---|

| Thiourea derivatives | Annual ryegrass | Displayed remarkable pre-emergence herbicidal activities. The derivative with a cyclohexane (B81311) ring showed higher activity than those with a benzene (B151609) ring. | tandfonline.comtandfonline.comnih.gov |

| Schiff base derivatives | Ryegrass | Showed excellent pre-emergence herbicidal activity, with some derivatives being more potent than glyphosate. Introduction of chlorine or bromine atoms increased activity. | researchgate.netacs.orgnih.gov |

Metabolic Pathways in Model Organisms (e.g., microbial, plant, non-human animal metabolism and degradation, excluding human clinical metabolism)

The metabolic fate of amines in non-human organisms is a complex process involving various enzymatic pathways. In microorganisms, the degradation of long-chain alkylamines has been studied in denitrifying bacteria like Pseudomonas stutzeri. oup.com These bacteria can mineralize primary alkylamines, utilizing them as a carbon source under anoxic conditions. oup.com The initial step in the anaerobic degradation of a primary alkylamine in these bacteria is similar to that in aerobic bacteria and involves an amine dehydrogenase. oup.com Microorganisms play a significant role in the production of biogenic amines in fermented foods through the decarboxylation of amino acids. researchgate.netnih.govresearchgate.net

In plants, the metabolism of amino acids is crucial for growth and development. nih.gov Plants can synthesize a wide array of non-proteinogenic amino acids, which can serve as metabolic intermediates or have defensive roles. frontiersin.org The degradation of starch, a primary energy store, leads to the production of precursors for amino acid synthesis. rseco.org While the specific metabolic pathways for this compound in plants have not been detailed, the general metabolism of amines and amino acids is well-established.

In non-human animals, the gut microbiome plays a critical role in the metabolism of dietary proteins and amino acids, leading to the production of various metabolites, including amines. nih.gov The initial steps of amino acid catabolism by gut microbes can involve either deamination or decarboxylation. nih.gov

Potential Natural Occurrence as a Biogenic Amine or Non-Proteinogenic Amino Acid in non-human biological contexts

While the direct natural occurrence of this compound is not extensively documented, the existence of unsaturated amines and non-proteinogenic amino acids in various non-human biological systems is well-established. nih.govnih.govmdpi.comwiley-vch.denih.govmdpi.com Non-proteinogenic amino acids are amino acids that are not among the 20 standard amino acids encoded by the genetic code. nih.govnih.gov They are often found as secondary metabolites in organisms like bacteria, fungi, and plants. nih.govwiley-vch.denih.gov

Many of these non-proteinogenic amino acids have unsaturated carbon chains. nih.gov For example, hypoglycin (B18308) A is a δ,ε-unsaturated amino acid found in the seeds of the ackee fruit. nih.gov The biosynthesis of these unusual amino acids can occur through modifications of the canonical amino acids or de novo pathways. nih.gov

Biogenic amines are naturally occurring nitrogenous compounds that can be produced by microbial decarboxylation of amino acids in food and fermented products. researchgate.netnih.govresearchgate.net While specific data on this compound as a biogenic amine is scarce, the formation of various amines during fermentation processes is a common phenomenon. researchgate.netnih.gov For instance, alkenylamines have been detected in boiled red cabbage. researchgate.net Given the structural similarities to known naturally occurring unsaturated amines and the metabolic capabilities of microorganisms and plants, it is plausible that this compound or its close relatives could be present in certain non-human biological contexts as a biogenic amine or a non-proteinogenic amino acid.

Environmental Chemistry and Sustainability Aspects

Environmental Degradation Pathways and Fate of Non-3-en-1-amine

The environmental fate of this compound, an unsaturated aliphatic amine, is governed by a combination of biotic and abiotic degradation processes. While specific studies on this compound are limited, the degradation pathways can be inferred from the behavior of similar long-chain and unsaturated amines.

Atmospheric Degradation:

Once released into the atmosphere, amines are subject to photo-oxidation, primarily initiated by hydroxyl (OH) radicals during the day and potentially nitrate (B79036) (NO3) radicals at night. copernicus.org This process involves the abstraction of a hydrogen atom from the amine. nilu.com For a primary amine like this compound, this can lead to the formation of various degradation products, including aldehydes, amides, imines, nitrosamines, and nitramines. copernicus.orgieaghg.org The presence of a double bond in the carbon chain of this compound introduces additional reaction pathways, potentially leading to the formation of other oxygenated products. The atmospheric lifetime of amines can be relatively short, on the order of a day, leading to their dispersion and the formation of secondary products. nilu.comieaghg.org

Aqueous and Soil Degradation:

In aquatic and soil environments, biodegradation is a key degradation pathway for aliphatic amines. nih.gov Studies on similar long-chain alkylamines have demonstrated their ready biodegradability by various microorganisms. nih.govoup.com For instance, Pseudomonas species have been shown to utilize long-chain alkylamines as their sole source of carbon, nitrogen, and energy. nih.govoup.com The proposed degradation pathway often starts with the cleavage of the C-N bond to form an aldehyde, which is then further oxidized to the corresponding fatty acid and subsequently mineralized. oup.com The unsaturation in this compound may influence the rate and pathway of biodegradation. researchgate.net While many amines are biodegradable, some can be toxic to aquatic organisms. nih.govuminho.pt

The persistence of some aromatic amines in the environment raises concerns, as they can be resistant to removal during wastewater treatment. nih.gov However, aliphatic amines, especially those that are readily biodegradable, are generally expected to have a lower environmental persistence. nih.gov

Table 1: Potential Degradation Products of this compound in the Environment

| Degradation Pathway | Potential Products |

| Atmospheric Photo-oxidation | Aldehydes, Amides, Imines, Nitrosamines, Nitramines copernicus.orgieaghg.org |

| Biodegradation (Aqueous/Soil) | Aldehydes, Fatty Acids, Ammonia (B1221849) nih.govoup.com |

Role in Green Chemistry and Sustainable Synthesis Practices for Amine Production

The synthesis of amines is a cornerstone of the chemical industry, and there is a significant drive towards developing more sustainable and "green" manufacturing processes. rsc.orgrsc.org Green chemistry principles focus on maximizing atom economy, minimizing waste, using renewable feedstocks, and employing safer reagents and reaction conditions. imist.maacs.org

Sustainable Synthesis Routes:

Traditional methods for amine synthesis often involve multi-step processes with low atom economy and the use of hazardous reagents. rsc.org In contrast, modern sustainable approaches aim for one-pot reactions and the use of catalysts to improve efficiency and reduce environmental impact. researchgate.netwikipedia.org

Key sustainable strategies for primary amine synthesis that could be applied to this compound include:

Reductive Amination: This is a highly atom-economical method that converts a carbonyl group (aldehyde or ketone) and an amine into a new amine. wikipedia.org The use of base metal catalysts, such as those based on nickel, is being explored to replace more expensive and less abundant precious metal catalysts. rsc.orgacs.org This method is considered a green process due to its potential for one-pot synthesis and mild reaction conditions. wikipedia.org

Hydroamination: This reaction involves the direct addition of an amine to an alkene, offering a 100% atom-economical route to amines. rsc.org This approach is highly desirable as it utilizes readily available olefins. rsc.org

Catalytic Hydrogenation of Oximes: This is another atom-efficient method for producing primary amines from oximes, which can be derived from aldehydes and ketones. mdpi.com

Use of Renewable Feedstocks: A major goal of green chemistry is to utilize renewable resources. imist.ma Research is ongoing to produce amines from biomass-derived aldehydes and ketones. acs.org

Table 2: Comparison of Traditional vs. Green Amine Synthesis Methods

| Feature | Traditional Methods (e.g., Gabriel Synthesis) | Green Methods (e.g., Reductive Amination, Hydroamination) |

| Atom Economy | Often low, with stoichiometric byproducts rsc.org | High, often approaching 100% rsc.org |

| Waste Generation | Significant rsc.org | Minimal wikipedia.org |

| Starting Materials | Often derived from fossil fuels | Increasingly from renewable sources acs.org |

| Catalysts | May use stoichiometric reagents | Often employ efficient and recyclable catalysts rsc.orgresearchgate.net |

| Reaction Steps | Often multi-step rsc.org | Frequently one-pot reactions researchgate.netwikipedia.org |

Potential Applications in Environmental Remediation

Amines, as a class of compounds, have a dual role in environmental science, acting as both potential pollutants and as tools for remediation. ijrpr.com Their chemical properties make them suitable for various environmental applications, including carbon capture and wastewater treatment. ijrpr.com

Carbon Capture Technologies:

Amine-based solvents are currently the most mature technology for post-combustion CO2 capture from industrial flue gases. pan.plwikipedia.orgrsc.org The process relies on the reversible reaction between the amine and CO2. wikipedia.orgbellona.org While monoethanolamine (MEA) is a common solvent, research is exploring a wide range of other amines to improve efficiency and reduce the energy penalty associated with solvent regeneration. pan.plmdpi.com

The suitability of a specific amine for CO2 capture depends on factors like its reaction kinetics, absorption capacity, and stability. mdpi.com The structure of this compound, with its primary amino group, suggests it could react with CO2. However, its volatility and potential for degradation would need to be carefully evaluated. Amine-functionalized solid sorbents are also being developed as an alternative to liquid amine scrubbing, offering potential advantages in terms of energy consumption and handling. acs.org

Wastewater Treatment:

Amines can be used in wastewater treatment as flocculants and coagulants. canada.cacanada.ca Cationic polymers containing amine groups can effectively bind to negatively charged particles suspended in water, causing them to clump together and settle out. canada.cacanada.ca

Furthermore, certain amine-containing materials are being investigated for their ability to remove pollutants from wastewater. For instance, amine-functionalized materials can be used to adsorb heavy metals or organic pollutants. ijrpr.com While specific applications of this compound in this area have not been reported, its functional group suggests potential for such modifications.

On the other hand, amine-containing wastewater from industrial processes requires treatment to prevent environmental contamination. scientific.netresearchgate.net Biological treatment methods are often employed to degrade amines in wastewater. researchgate.netonepetro.orgnih.gov

Future Directions and Emerging Research Avenues

Development of Novel and More Efficient Synthetic Strategies for Unsaturated Primary Amines

The synthesis of unsaturated primary amines like Non-3-en-1-amine is moving beyond traditional methods, with a focus on efficiency, selectivity, and sustainability. ijrpr.com Modern strategies increasingly utilize catalytic processes to improve atom economy and reduce waste. rsc.org

One of the most promising approaches is the N-alkylation of amines with alcohols through the "borrowing hydrogen" or "hydrogen auto-transfer" concept. rsc.org This atom-economic transformation produces water as the only byproduct and leverages widely available alcohols, which can be derived from renewable resources. rsc.org Transition metal catalysts, particularly those based on ruthenium, iridium, manganese, and cobalt, have proven effective for the selective N-alkylation of amines with alcohols. rsc.org For instance, ruthenium complexes like Ru₃(CO)₁₂ with bulky phosphines and iridium catalysts such as [Cp*IrCl₂]₂ have been successfully used. rsc.org

Another key area is the reductive amination of aldehydes and ketones, which remains a cornerstone for amine synthesis. acs.orgwikipedia.org Innovations in this area include the development of more efficient and selective catalysts for the hydrogenation of unsaturated nitrogen-containing functional groups like nitriles and imines. acs.orgwikipedia.org Furthermore, biocatalytic routes are emerging as powerful alternatives, offering high enantioselectivity for the synthesis of chiral amines. europa.eu The use of enzymes like amine dehydrogenases (AmDHs) and transaminases in one-pot cascade reactions presents a green and efficient pathway to primary amines. europa.eubohrium.com

Classic methods such as the Gabriel synthesis, which uses phthalimide (B116566) as a protected amine to avoid over-alkylation, continue to be refined with new reagents and conditions. masterorganicchemistry.com Additionally, direct hydroamination, the addition of an amine to an alkene, is an ideal atom-economical route, with significant progress being made using transition-metal catalysts. acs.org

Table 1: Comparison of Modern Synthetic Strategies for Unsaturated Primary Amines

| Synthetic Strategy | Catalyst/Reagent Examples | Key Advantages | Relevant Findings |

| Borrowing Hydrogen | Ruthenium, Iridium, Manganese Pincer Complexes | High atom economy, water as the sole byproduct, uses renewable feedstocks. rsc.org | Manganese-based catalysts have enabled N-methylation with methanol (B129727) under mild conditions. rsc.org |

| Reductive Amination | Nickel, LiAlH₄, Catalytic Hydrogenation | Versatile, applicable to a wide range of aldehydes and ketones. wikipedia.org | Two-step, one-pot strategies for anti-Markovnikov hydroamination have been developed. acs.org |

| Biocatalysis | Amine Dehydrogenases (AmDHs), Transaminases | High enantioselectivity, environmentally benign conditions. europa.eubohrium.com | Multi-enzyme cascades have been designed for the eco-efficient synthesis of chiral amines. europa.eu |

| Hydroamination | Transition-Metal Catalysts | 100% atom economy, direct formation of C-N bonds. acs.org | Methods using nitroarenes as the amine source have expanded the reaction's scope. acs.org |

| Gabriel Synthesis | Phthalimide, Hydrazine | Prevents over-alkylation, reliably produces primary amines. masterorganicchemistry.com | Research continues on alternatives to phthalimide to broaden the scope. masterorganicchemistry.com |

This table provides an overview of advanced synthetic methods applicable to the synthesis of this compound.

Exploration of New Reactivity Modes and Selective Transformations

The dual functionality of this compound provides a rich platform for exploring novel chemical reactions. The primary amine group is nucleophilic and basic, participating in standard transformations like acylation, alkylation, and condensation with carbonyls to form imines. wikipedia.orgvulcanchem.com The alkene moiety allows for addition reactions and cross-coupling methodologies. Future research will likely focus on selectively harnessing one functional group in the presence of the other or developing tandem reactions that engage both.

Visible-light photoredox catalysis has emerged as a powerful tool for generating amine radical cations from amines. beilstein-journals.org This reactive intermediate can undergo several transformations, including conversion to an electrophilic iminium ion, which can then be trapped by various nucleophiles to form new C-C, C-N, or C-O bonds. beilstein-journals.org This approach could enable novel functionalizations of this compound at the carbon alpha to the nitrogen atom.

Alkene metathesis is another area with significant potential. Cross-metathesis of the alkene in this compound with functionalized olefins, such as acrylonitrile (B1666552) or acrylates, could provide direct access to valuable bifunctional molecules. ifpenergiesnouvelles.fr These products could serve as precursors to amino acids or diamines, which are key monomers for polyamides. ifpenergiesnouvelles.fr

Furthermore, the development of chemoselective reactions that differentiate between the amine and the alkene is a key objective. For instance, selective activation of the C-N bond in amides derived from this compound could lead to new synthetic pathways. rsc.org Transition metal-catalyzed reactions, such as palladium-catalyzed double carbonylation, could transform the amine into an α-ketoamide functionality, while leaving the alkene intact under specific conditions. researchgate.net

Application of Advanced Characterization Techniques for In-depth Understanding

A comprehensive understanding of the structural, electronic, and conformational properties of this compound and its derivatives is crucial for predicting its reactivity and designing applications. Advanced characterization techniques are indispensable for this purpose.

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental tool for elucidating molecular structure. nih.gov Beyond standard ¹H and ¹³C NMR, advanced techniques such as 2D-NMR (COSY, HSQC, HMBC) can unambiguously establish connectivity. For derivatives of this compound, specialized NMR methods using other nuclei like ¹⁹F or ³¹P can be powerful probes if such atoms are incorporated into the molecule. nih.gov NMR can also differentiate between conjugated and free ligands on a nanoparticle surface, a principle applicable to studying the interactions of this compound with other materials. nih.gov

Infrared (IR) spectroscopy, particularly Fourier Transform Infrared (FTIR) spectroscopy, is a rapid and accessible method to confirm the presence of key functional groups, such as the N-H and C=C bonds in this compound. nih.gov Advanced nano-FTIR techniques can provide spectral information with high spatial resolution, which would be valuable for analyzing this compound when incorporated into materials or on surfaces. nih.gov

Mass spectrometry provides precise molecular weight and fragmentation data, confirming the identity of synthesized compounds. researchgate.net Detailed analysis of fragmentation patterns can yield structural insights. For complex reaction mixtures involving this compound, coupling chromatographic techniques like Gas Chromatography (GC) or Liquid Chromatography (LC) with mass spectrometry (GC-MS, LC-MS) is essential for separation and identification of products and intermediates.

Interdisciplinary Research Collaborations Focusing on this compound's Potential

The versatile nature of this compound makes it an ideal candidate for interdisciplinary research projects that bridge chemistry, materials science, biology, and computational science. ijrpr.com

In materials science , the amine functionality can be used to graft this compound onto surfaces or into polymer matrices, while the alkene can be used for subsequent polymerization or cross-linking reactions. ijrpr.com This could lead to the development of functional materials with tailored properties for sensors, catalysts, or biomedical devices. ijrpr.com Collaborations between organic chemists and materials scientists are essential to design and fabricate such multifunctional materials. ijrpr.com